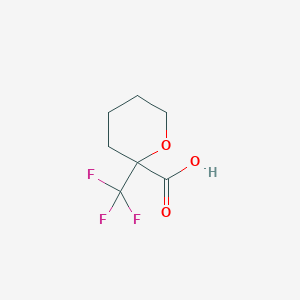
2-(Trifluoromethyl)oxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)oxane-2-carboxylic acid is an organic compound with the CAS Number: 2229402-19-9 . It has a molecular weight of 198.14 and its IUPAC name is 2-(trifluoromethyl)tetrahydro-2H-pyran-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9F3O3/c8-7(9,10)6(5(11)12)3-1-2-4-13-6/h1-4H2,(H,11,12) . This indicates that the molecule consists of 7 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, α-arylated carboxylic acids, esters, and amides can be synthesized from exhaustive defluorination of α-trifluoromethyl alkenes in the presence of alkyltrifluoroborates, water, and nitrogen/oxygen nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 198.14 . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Electrophilic Reagents Replacement
Triflic acid and its derivatives have been foundational in synthetic chemistry as electrophilic sources. However, their reactivity limitations with weakly basic substrates led to the exploration of carborane reagents, which exhibit increased electrophilicity and reduced nucleophilic reactivity of the anion, enabling reactions with substrates inert to traditional reagents (Reed, 2010).
Lewis Acidity Enhancement
The study of a triarylborane bearing three o-carborane cages showed an order-of-magnitude greater fluoride ion affinity compared to mono-carborane substituted triarylborane, demonstrating the effect of multiple carborane substitutions on enhancing Lewis acidity (Lee et al., 2011).
Carboxylation Utilizing CO2
Cobalt and nickel-catalyzed reductive carboxylation of alkenyl triflates using CO2 at room temperature showcases an efficient method to convert various substrates into α,β-unsaturated carboxylic acids, highlighting a sustainable application of CO2 in organic synthesis (Nogi et al., 2015).
Amidation Catalysis
2,4-Bis(trifluoromethyl)phenylboronic acid was found to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, a critical reaction for α-dipeptide synthesis, demonstrating the importance of the ortho-substituent on the catalyst’s performance (Wang et al., 2018).
Trifluoromethylation Techniques
Research into the trifluoromethylation of boronic acids with (trifluoromethyl)trimethylsilane under copper-mediated oxidative conditions expanded the toolkit for introducing trifluoromethyl groups into organic molecules, crucial for developing pharmaceuticals and agrochemicals (Chu & Qing, 2010).
Photocatalysis for Fluoromethylation
Photoredox catalysis emerged as a powerful method for radical fluoromethylation of carbon-carbon multiple bonds, a technique enhancing the synthesis of organofluorine compounds, which are valuable in various industries (Koike & Akita, 2016).
Environmental Applications
The photocatalytic decomposition of perfluorooctanoic acid (PFOA) using TiO2 and oxalic acid as a hole-scavenger represents a significant advancement in environmental remediation techniques, offering a method to break down persistent pollutants (Wang & Zhang, 2011).
Safety and Hazards
特性
IUPAC Name |
2-(trifluoromethyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)6(5(11)12)3-1-2-4-13-6/h1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIUVWBLDQWCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2970492.png)
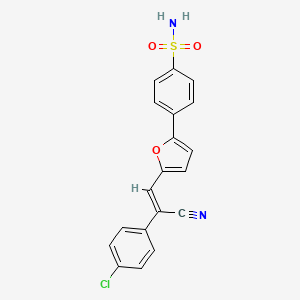

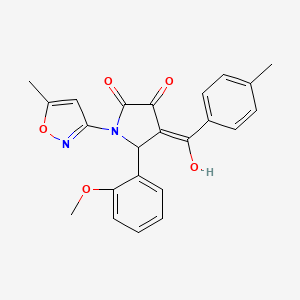
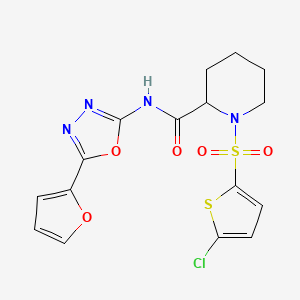
![Methyl 3-(2,6-dichlorophenyl)-5-(2-(3-(2,6-dichlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl)vinyl)-4-isoxazolecarboxylate](/img/structure/B2970500.png)
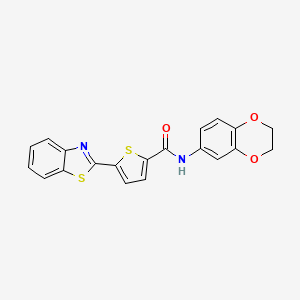
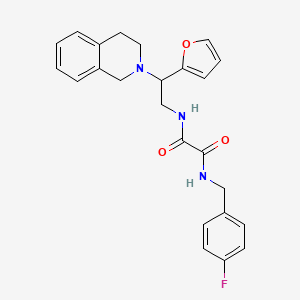

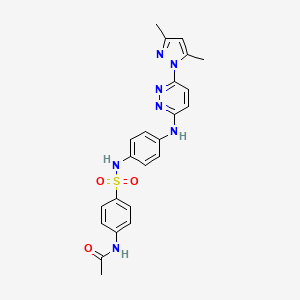
![N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2970507.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrrolidine-1-sulfonamide](/img/structure/B2970508.png)
![3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2970510.png)

